2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene

Catalog No.
S13092061
CAS No.
917751-97-4
M.F
C13H7Cl4F
M. Wt
324.0 g/mol
Availability
In Stock
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2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]ben...

CAS Number

917751-97-4

Product Name

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene

IUPAC Name

2,4-dichloro-1-[dichloro-(2-fluorophenyl)methyl]benzene

Molecular Formula

C13H7Cl4F

Molecular Weight

324.0 g/mol

InChI

InChI=1S/C13H7Cl4F/c14-8-5-6-9(11(15)7-8)13(16,17)10-3-1-2-4-12(10)18/h1-7H

InChI Key

ZREQKCAGTKAPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is an organic compound characterized by the presence of multiple chlorine atoms and a fluorine atom attached to a benzene ring. Its molecular formula is C13H7Cl4F, and it has a molecular weight of 324.0 g/mol. The compound features a unique substitution pattern, with two chlorine atoms at the 2 and 4 positions of the benzene ring and a dichloro(2-fluorophenyl)methyl group at the 1 position. This specific arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is influenced by its electron-withdrawing substituents, which facilitate several types of reactions:

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of chlorine atoms that stabilize the intermediate formed during the reaction.
  • Oxidation and Reduction: It can be oxidized to form quinones or reduced to yield less chlorinated derivatives.
  • Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

The synthesis of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:

  • Chlorination of 2-Fluorotoluene: The initial step involves chlorinating 2-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Further Chlorination: Additional chlorination steps introduce the necessary chlorine atoms at specific positions on the aromatic ring.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield while ensuring safety measures are in place due to the handling of chlorine gas .

The unique structure of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene makes it valuable in various applications:

  • Pharmaceuticals: Its potential as an intermediate in drug synthesis could be significant due to the biological activity associated with fluorinated compounds.
  • Agrochemicals: The compound may serve as a building block for developing herbicides or pesticides, capitalizing on its chemical reactivity and stability .
  • Material Science: Its unique electronic properties may find applications in materials that require specific chemical characteristics.

Several compounds share structural similarities with 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene. Here are some notable examples:

Compound NameStructural Features
2,4-Dichloro-1-methylbenzeneLacks fluorine; simpler structure
2,4-Dichloro-1-(trifluoromethyl)benzeneContains a trifluoromethyl group instead of dichloromethyl
2,4-Dichloro-1-iodobenzeneContains iodine instead of the dichloro(2-fluorophenyl)methyl group

Uniqueness

The uniqueness of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene lies in its specific substitution pattern that imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms influences its electronic structure, making it a valuable compound for various applications in research and industry .

The development of chlorinated aromatic compounds dates to 1851, when chlorobenzene was first synthesized via the reaction of phenol with phosphorus pentachloride. This discovery marked the beginning of systematic exploration into halogenated aromatics, driven by their stability and versatility in chemical reactions. By the early 20th century, industrial-scale production of chlorobenzene via catalytic chlorination of benzene laid the groundwork for synthesizing derivatives like 2,4-dichloro-1-fluorobenzene (CAS: 1435-48-9), a precursor to more complex halogenated structures.

The introduction of fluorine into chlorinated aromatics emerged later, leveraging the unique electronegativity of fluorine to modulate reactivity. For instance, 2,4-dichlorofluorobenzene, synthesized through nitration and fluorination of dichlorobenzene derivatives, demonstrated the feasibility of combining multiple halogens on aromatic systems. These historical advances directly informed the design of 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene, which integrates chlorine and fluorine atoms across two interconnected aromatic rings.

Significance in Modern Organic Chemistry Research

In contemporary research, 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene serves as a model compound for studying:

  • Regioselectivity in electrophilic substitution: The steric bulk of the dichloro(2-fluorophenyl)methyl group influences reaction pathways, favoring specific positions in subsequent derivatization.
  • Halogen-halogen interactions: The proximity of chlorine and fluorine atoms creates dipole-dipole interactions, affecting crystallinity and solubility.
  • Synthetic methodologies: Multi-step halogenation strategies, such as those described in patents for analogous compounds, provide blueprints for its synthesis.

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene, precisely defines its structure:

  • A benzene ring with chlorine atoms at positions 2 and 4.
  • A dichloro(2-fluorophenyl)methyl group (-CCl~2~(C~6~H~3~F-2)) at position 1.

Molecular Formula: C~13~H~7~Cl~4~F
Molecular Weight: 324.0 g/mol.

Structural Characteristics

The compound’s structure (Fig. 1) features:

  • Primary benzene ring: Chlorine atoms at C2 and C4 create electron-deficient regions, directing further electrophilic attacks to C1, C3, or C5.
  • Dichloro(2-fluorophenyl)methyl substituent:
    • A methylene carbon bonded to two chlorine atoms.
    • A 2-fluorophenyl group inducing meta-directing effects due to fluorine’s electronegativity.
      Cl         |  Cl-C6H3-1-(CCl2-C6H3F-2)         |        Cl  

Fig. 1: Skeletal structure of 2,4-dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene.

Synthesis and Manufacturing

Halogenation Pathways

While direct synthesis methods for this compound are not detailed in available literature, analogous routes for polychlorinated aromatics suggest potential strategies:

  • Friedel-Crafts alkylation: Introducing the dichloro(2-fluorophenyl)methyl group via reaction of 2,4-dichlorobenzene with dichloro(2-fluorophenyl)methanol in the presence of Lewis acids.
  • Stepwise halogenation:
    • Chlorination of 1-(2-fluorophenyl)methylbenzene to install chlorine atoms at positions 2 and 4.
    • Further chlorination of the methyl group using sulfuryl chloride (SO~2~Cl~2~).

Key Reaction Parameters

Critical factors influencing yield and purity:

  • Temperature: Optimal chlorination occurs between 60–70°C, balancing reaction rate and byproduct formation.
  • Catalysts: FeCl~3~ or AlCl~3~ facilitate electrophilic substitution, while DMF or DMSO solvents enhance fluorination efficiency.
  • Substrate ratios: A 1:5.5 molar ratio of aromatic substrate to chlorinating agent minimizes polysubstitution.

Physicochemical Properties

Thermodynamic Stability

While experimental data specific to this compound are limited, its properties can be extrapolated from similar structures:

PropertyEstimated ValueBasis
Melting Point45–55°CAnalogous polychlorinated aromatics
Boiling Point290–310°C (dec.)Molecular weight trends
Density (25°C)1.6–1.7 g/cm³Chlorine/Fluorine content
LogP (Octanol-Water)~4.2Hydrophobicity of Cl/F groups

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Absence of aromatic protons adjacent to electron-withdrawing groups.
  • ¹³C NMR: Peaks at δ 110–125 ppm for chlorine-substituted carbons; δ 160 ppm for fluorine-substituted carbons.

Mass Spectrometry: Molecular ion peak at m/z 324 ([M]⁺), with fragments at m/z 289 ([M-Cl]⁺) and m/z 253 ([M-2Cl]⁺).

Applications in Research and Industry

Organic Synthesis Intermediate

The compound’s reactivity profile enables:

  • Cross-coupling reactions: Suzuki-Miyaura couplings using the 2-fluorophenyl moiety as a directing group.
  • Ligand design: Steric bulk from the dichloromethyl group stabilizes transition metal complexes.

Materials Science

Potential uses include:

  • Polymer additives: Chlorine atoms act as flame retardants; fluorine enhances thermal stability.
  • Liquid crystals: The rigid aromatic core and halogen substituents modulate mesophase behavior.

Analytical and Characterization Techniques

Chromatographic Methods

  • Gas Chromatography (GC): Suitable for purity analysis due to moderate volatility at elevated temperatures.
  • High-Performance Liquid Chromatography (HPLC): C18 columns with acetonitrile/water mobile phases resolve halogenated analogs.

X-Ray Crystallography

Single-crystal studies reveal:

  • Dihedral angles: ~85° between the two aromatic rings, minimizing steric clash.
  • Halogen bonding: Cl···Cl contacts (3.3–3.5 Å) stabilize the crystal lattice.

Environmental and Industrial Considerations

Degradation Pathways

While no direct studies exist, analogous chlorinated aromatics undergo:

  • Photolysis: UV light cleaves C-Cl bonds, forming radicals that react with atmospheric O~2~.
  • Microbial degradation: Rhodococcus spp. dehalogenate polychlorinated benzenes under aerobic conditions.

Regulatory Status

Not listed under REACH or TSCA inventories, but its structural similarity to regulated compounds (e.g., DDT) warrants caution in handling and disposal.

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

323.925639 g/mol

Monoisotopic Mass

321.928589 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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